tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate
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Overview
Description
tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate: is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as 6-(3-methylphenyl)-6-oxohexyl chloride. The reaction is carried out under controlled conditions, often using a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and its potential use in drug development .
Industry: In industry, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by forming a stable carbamate-enzyme complex, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl N-methylcarbamate
- tert-Butyl N-methyl-N-(3-methylphenyl)carbamate
- tert-Butyl 4-hydroxy-3-methylphenylcarbamate
Comparison: tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate is unique due to its specific structure, which includes a 6-(3-methylphenyl)-6-oxohexyl group. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry. Compared to similar compounds, it may exhibit different reactivity and interaction with molecular targets, highlighting its uniqueness .
Properties
Molecular Formula |
C18H27NO3 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C18H27NO3/c1-14-9-8-10-15(13-14)16(20)11-6-5-7-12-19-17(21)22-18(2,3)4/h8-10,13H,5-7,11-12H2,1-4H3,(H,19,21) |
InChI Key |
SRDRSEXMWNZZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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